molecular formula C19H26N4O3 B10760268 N2-[(Benzyloxy)carbonyl]-N1-[(3S)-1-cyanopyrrolidin-3-YL]-L-leucinamide

N2-[(Benzyloxy)carbonyl]-N1-[(3S)-1-cyanopyrrolidin-3-YL]-L-leucinamide

Cat. No.: B10760268
M. Wt: 358.4 g/mol
InChI Key: IMTUSTXBVIALBC-SJORKVTESA-N
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Description

N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide is a compound belonging to the class of n-acyl-alpha amino acids and derivatives. These compounds contain an alpha amino acid or a derivative thereof, which bears an acyl group at its terminal nitrogen atom. This compound is known to target cathepsin K, an enzyme involved in bone resorption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide typically involves the reaction of leucine derivatives with benzyloxycarbonyl chloride and cyanopyrrolidine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with enzymes like cathepsin K, which is involved in bone resorption.

    Medicine: Investigated for potential therapeutic applications in treating diseases related to bone resorption, such as osteoporosis.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide involves its interaction with cathepsin K. This enzyme is responsible for breaking down collagen in bones, and the compound inhibits this activity, potentially reducing bone resorption. The molecular targets and pathways involved include the active site of cathepsin K and the signaling pathways regulating bone metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific interaction with cathepsin K and its potential therapeutic applications in bone-related diseases. Its structural features, such as the benzyloxycarbonyl and cyanopyrrolidine groups, contribute to its distinct chemical properties and biological activities .

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(3R)-1-cyanopyrrolidin-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C19H26N4O3/c1-14(2)10-17(18(24)21-16-8-9-23(11-16)13-20)22-19(25)26-12-15-6-4-3-5-7-15/h3-7,14,16-17H,8-12H2,1-2H3,(H,21,24)(H,22,25)/t16-,17+/m1/s1

InChI Key

IMTUSTXBVIALBC-SJORKVTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H]1CCN(C1)C#N)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC1CCN(C1)C#N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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